molecular formula C14H14N4O5S B4126829 3-[4-(METHYLSULFAMOYL)PHENYL]-1-(4-NITROPHENYL)UREA

3-[4-(METHYLSULFAMOYL)PHENYL]-1-(4-NITROPHENYL)UREA

Cat. No.: B4126829
M. Wt: 350.35 g/mol
InChI Key: IZYWMBWGPMHSQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(METHYLSULFAMOYL)PHENYL]-1-(4-NITROPHENYL)UREA is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonamide group, a nitrophenyl group, and a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(METHYLSULFAMOYL)PHENYL]-1-(4-NITROPHENYL)UREA typically involves multiple steps. One common method includes the nitration of N-phenylbenzenesulfonamide to introduce the nitro group, followed by methylation of the nitrogen atom. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and methylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-[4-(METHYLSULFAMOYL)PHENYL]-1-(4-NITROPHENYL)UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of sulfonamide derivatives .

Scientific Research Applications

3-[4-(METHYLSULFAMOYL)PHENYL]-1-(4-NITROPHENYL)UREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(METHYLSULFAMOYL)PHENYL]-1-(4-NITROPHENYL)UREA involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX disrupts the pH regulation in cancer cells, leading to apoptosis. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-nitrobenzenesulfonamide
  • N-phenylbenzenesulfonamide
  • 4-nitrophenylbenzenesulfonamide

Uniqueness

3-[4-(METHYLSULFAMOYL)PHENYL]-1-(4-NITROPHENYL)UREA is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity sets it apart from other similar compounds .

Properties

IUPAC Name

1-[4-(methylsulfamoyl)phenyl]-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S/c1-15-24(22,23)13-8-4-11(5-9-13)17-14(19)16-10-2-6-12(7-3-10)18(20)21/h2-9,15H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYWMBWGPMHSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(METHYLSULFAMOYL)PHENYL]-1-(4-NITROPHENYL)UREA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[4-(METHYLSULFAMOYL)PHENYL]-1-(4-NITROPHENYL)UREA
Reactant of Route 3
Reactant of Route 3
3-[4-(METHYLSULFAMOYL)PHENYL]-1-(4-NITROPHENYL)UREA
Reactant of Route 4
Reactant of Route 4
3-[4-(METHYLSULFAMOYL)PHENYL]-1-(4-NITROPHENYL)UREA
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-[4-(METHYLSULFAMOYL)PHENYL]-1-(4-NITROPHENYL)UREA
Reactant of Route 6
Reactant of Route 6
3-[4-(METHYLSULFAMOYL)PHENYL]-1-(4-NITROPHENYL)UREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.